molecular formula C9H8BrClO2 B14083020 2-bromo-3-(4-chlorophenyl)propanoic Acid

2-bromo-3-(4-chlorophenyl)propanoic Acid

Cat. No.: B14083020
M. Wt: 263.51 g/mol
InChI Key: IRIZMNJJUBLCHW-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of propanoic acid, where the hydrogen atoms are substituted with bromine and chlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-(4-chlorophenyl)propanoic acid typically involves the bromination of 3-(4-chlorophenyl)propanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually conducted at low temperatures to control the rate of bromination and to avoid side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-(4-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and chlorophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or toxicity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(2-Bromophenyl)propanoic acid
  • 3-(4-Bromophenyl)propanoic acid
  • 2-(3-Bromophenyl)propanoic acid
  • 3-Bromopropionic acid

Comparison: 2-Bromo-3-(4-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-bromo-3-(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIZMNJJUBLCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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